molecular formula C25H25N3OS3 B11149378 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11149378
M. Wt: 479.7 g/mol
InChI Key: BCZOXKZEQRKKCY-JWGURIENSA-N
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Description

The compound “(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a combination of pyrazole, thiazolidinone, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Formation of the thiazolidinone ring: This can be synthesized by the reaction of a thiourea derivative with an α-halo ketone.

    Final assembly: The final step involves the condensation of the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiazolidinone ring.

    Reduction: Reduction reactions can occur at the pyrazole ring or the phenyl groups.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties.

Industry

In the industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-[4-(methylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of “(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H25N3OS3

Molecular Weight

479.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3OS3/c1-3-5-15-31-21-13-11-18(12-14-21)23-19(16-22-24(29)27(4-2)25(30)32-22)17-28(26-23)20-9-7-6-8-10-20/h6-14,16-17H,3-5,15H2,1-2H3/b22-16-

InChI Key

BCZOXKZEQRKKCY-JWGURIENSA-N

Isomeric SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4

Canonical SMILES

CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4

Origin of Product

United States

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